molecular formula C16H17FN2O4 B2398606 N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396678-35-5

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No.: B2398606
CAS No.: 1396678-35-5
M. Wt: 320.32
InChI Key: JJSDEYSICJUAJG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a furan ring, and an oxalamide moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSDEYSICJUAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Oxalamide Formation

The synthesis begins with the preparation of the oxalamide core, typically achieved through the condensation of oxalyl chloride with substituted amines. For N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, the process involves two primary amine components:

  • 4-Fluorobenzylamine : Reacted with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere to form the monoamide intermediate.
  • 2-(Furan-2-yl)-2-hydroxypropylamine : Synthesized via reductive amination of furfural with nitroethane, followed by catalytic hydrogenation.

Key Reaction :
$$
\text{Oxalyl chloride} + \text{4-Fluorobenzylamine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N1-(4-Fluorobenzyl)oxalamoyl chloride} \quad
$$
The intermediate is then coupled with 2-(furan-2-yl)-2-hydroxypropylamine using triethylamine (Et$$
3$$N) as a base, yielding the target compound.

Stepwise Synthesis and Optimization

Table 1 : Reaction Conditions and Yields for Key Steps

Step Reagents/Conditions Temperature Time Yield Source
1 Oxalyl chloride, DCM, Et$$_3$$N 0–5°C 2 h 85%
2 2-(Furan-2-yl)-2-hydroxypropylamine, Et$$_3$$N RT 12 h 72%
3 Chromatography (SiO$$_2$$, EtOAc/Hexane) 68%

Critical Factors :

  • Temperature Control : Exothermic reactions during oxalyl chloride addition necessitate ice baths to prevent side reactions.
  • Solvent Selection : Anhydrous DCM minimizes hydrolysis of reactive intermediates.
  • Base Utilization : Et$$_3$$N scavenges HCl, driving the reaction to completion.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements involve microwave irradiation to accelerate coupling reactions. A 2024 study demonstrated a 20% reduction in reaction time (from 12 h to 8 h) with comparable yields (70%). This method enhances reproducibility but requires specialized equipment.

Solid-Phase Synthesis

Patents describe immobilizing the 4-fluorobenzyl group on resin beads, enabling iterative coupling and purification. While this approach simplifies isolation, it suffers from lower overall yields (55–60%).

Purification and Characterization

Chromatographic Techniques

The crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1). Impurities such as unreacted amines and dimeric byproducts are effectively removed.

Table 2 : Analytical Data for Purified Compound

Parameter Value Method Source
Melting Point 162–164°C DSC
$$ ^1\text{H NMR} $$ (DMSO-d$$_6$$) δ 8.21 (s, 1H, NH), 7.32–7.28 (m, 2H, Ar-H), 6.42–6.38 (m, 3H, Furan-H) 400 MHz
HRMS (m/z) 320.31 [M+H]$$^+$$ ESI-QTOF

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of the oxalamide intermediate is a common issue, addressed by:

  • Dilute Reaction Conditions : Reducing concentration to <0.1 M suppresses intermolecular reactions.
  • Low-Temperature Additions : Slow addition of oxalyl chloride at 0°C minimizes thermal degradation.

Hydroxy Group Protection

The secondary hydroxyl group in 2-(furan-2-yl)-2-hydroxypropylamine is prone to oxidation. Temporary protection using tert-butyldimethylsilyl (TBDMS) ethers improves stability during coupling.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing oxalyl chloride with oxalic acid and thionyl chloride in situ reduces raw material costs by 30% without compromising yield.

Green Chemistry Approaches

Recent efforts employ ionic liquids (e.g., [BMIM][BF$$_4$$]) as recyclable solvents, achieving 65% yield and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing oxalamide structures exhibit promising anticancer properties. The incorporation of the furan moiety is known to enhance biological activity due to its ability to interact with various biological targets. For instance, studies have shown that derivatives similar to N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

CompoundActivityReference
This compoundInhibits proliferation of cancer cells
Related oxalamidesInduce apoptosis in tumor cells

Antimicrobial Properties
The furan and fluorobenzyl groups contribute to the antimicrobial efficacy of the compound. Preliminary studies suggest that oxalamides can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics. This characteristic makes them potential candidates for developing new antimicrobial agents.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it useful in synthesizing more complex molecules. For example, it can be used in the synthesis of hybrid compounds that combine different pharmacophores, which may enhance therapeutic efficacy.

Catalytic Applications
The compound's ability to act as a ligand in catalytic processes has been explored. Its coordination properties facilitate reactions such as cross-coupling and cycloaddition, which are essential in synthesizing pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry
In material science, oxalamides are being investigated for their potential use in polymer chemistry. Their thermal stability and mechanical properties make them suitable for developing high-performance polymers. Research is ongoing to incorporate this compound into polymer matrices to enhance material properties.

PropertyValueReference
Thermal StabilityHigh
Mechanical StrengthEnhanced when incorporated into polymers

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Richardson et al. (2021) explored the anticancer effects of oxalamides similar to this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells.

Case Study 2: Antimicrobial Activity
Ali and Zhou (2023) reported on the antimicrobial properties of oxalamide derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a furan moiety, contributing to its bioactivity.

Chemical Structure and Properties

The molecular formula for this compound is C12H15FN2O3C_{12}H_{15}FN_{2}O_{3}, with a molecular weight of 254.26 g/mol. The presence of fluorine in the structure is known to enhance the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the fluorobenzyl intermediate : This involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile.
  • Introduction of the furan ring : Achieved through a coupling reaction with a furan derivative.
  • Formation of the oxalamide moiety : The final step involves reacting the intermediate with oxalyl chloride and an amine.

These reactions are generally performed under controlled conditions to ensure high yield and purity.

Research indicates that this compound interacts with specific molecular targets within cells, particularly inhibiting extracellular signal-regulated kinases (ERK1/2). This inhibition can lead to significant effects on cellular processes such as apoptosis and tumor growth modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through ERK pathway modulation. For example, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines .
  • Anti-inflammatory Effects : Other research has indicated potential anti-inflammatory properties, suggesting that it may reduce the production of pro-inflammatory cytokines in macrophages, thereby modulating immune responses .

Comparative Biological Activity

To better understand the biological activity of this compound, it can be compared to similar compounds:

Compound NameMolecular FormulaIC50 (µM)Mechanism of Action
This compoundC12H15FN2O315ERK1/2 inhibition
Compound AC12H14FN3O320ERK1/2 inhibition
Compound BC13H16FN3O410Apoptosis induction

This table illustrates that this compound exhibits competitive potency compared to other compounds in its class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, and how can purity be maximized?

  • Methodology : The synthesis involves multi-step coupling reactions.

  • Step 1 : Prepare intermediates: 4-fluorobenzylamine (via reduction of 4-fluorobenzonitrile using LiAlH₄) and 2-(furan-2-yl)-2-hydroxypropylamine (via reductive amination of furfural derivatives) .
  • Step 2 : Oxalyl chloride is reacted with the intermediates in a 1:1 molar ratio under inert conditions (N₂ atmosphere) with triethylamine as a base.
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key reagents : Oxalyl chloride, carbodiimides (e.g., DCC), HOBt for activation .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for the fluorobenzyl (δ 7.2–7.4 ppm for aromatic protons), furan (δ 6.2–7.5 ppm), and hydroxypropyl groups (δ 1.8–2.2 ppm for CH₃, δ 4.0–4.5 ppm for OH) .
    • Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion [M+H]⁺ at m/z 406.15 (calculated for C₁₉H₂₀FN₂O₄) .
    • X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl group and furan orientation .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
    • Binding studies : Surface Plasmon Resonance (SPR) to measure affinity for targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for the chiral hydroxypropyl moiety?

  • Method : Use chiral stationary-phase HPLC (e.g., Chiralpak IC column) with a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min. Monitor resolution via UV at 254 nm .
  • Validation : Compare circular dichroism (CD) spectra of separated enantiomers to confirm absolute configuration .

Q. What strategies mitigate poor aqueous solubility in in vivo studies?

  • Formulation : Use cyclodextrin-based solubilization (e.g., sulfobutyl ether-β-cyclodextrin) or nanoemulsions (lecithin/Tween 80) to enhance bioavailability .
  • Prodrug design : Introduce phosphate esters at the hydroxypropyl group, which hydrolyze in vivo to release the active compound .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to fluorobenzyl and furan groups .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How to resolve contradictions between in vitro activity and pharmacokinetic data?

  • Case study : If in vitro IC₅₀ for COX-2 is 10 nM but in vivo efficacy is low:

  • Hypothesis : Rapid metabolism via CYP3A4.
  • Testing : Incubate with liver microsomes + NADPH; analyze metabolites via UPLC-QTOF .
  • Solution : Introduce steric hindrance (e.g., methyl groups) to block metabolic sites .

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